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molecular formula C18H22N2 B8427898 1-Phenethyl-3-anilinopyrrolidine

1-Phenethyl-3-anilinopyrrolidine

Cat. No. B8427898
M. Wt: 266.4 g/mol
InChI Key: MZKRTSATYVPNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06468998B1

Procedure details

3-Anilinopyrrolidine and 2-bromoethylbenzene are reacted under the same conditions as in Starting Material Synthetic Example 4 to give 3-anilino-1-(2-phenylethyl)pyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[NH:1]([CH:8]1[CH2:12][CH2:11][N:10]([CH2:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1CNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1CN(CC1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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